molecular formula C21H28O B14411552 1-(6-Methylnaphthalen-2-YL)decan-1-one CAS No. 87969-69-5

1-(6-Methylnaphthalen-2-YL)decan-1-one

Cat. No.: B14411552
CAS No.: 87969-69-5
M. Wt: 296.4 g/mol
InChI Key: MLDNZZVVLLPGDX-UHFFFAOYSA-N
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Description

1-(6-Methylnaphthalen-2-YL)decan-1-one is a naphthalene-derived ketone featuring a 10-carbon alkyl chain (decan-1-one) attached to the 2-position of a 6-methyl-substituted naphthalene ring. The methyl group at the 6-position of the naphthalene ring and the long alkyl chain may influence its physicochemical properties, such as solubility and crystallinity, as well as its reactivity in further chemical modifications .

Properties

CAS No.

87969-69-5

Molecular Formula

C21H28O

Molecular Weight

296.4 g/mol

IUPAC Name

1-(6-methylnaphthalen-2-yl)decan-1-one

InChI

InChI=1S/C21H28O/c1-3-4-5-6-7-8-9-10-21(22)20-14-13-18-15-17(2)11-12-19(18)16-20/h11-16H,3-10H2,1-2H3

InChI Key

MLDNZZVVLLPGDX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=O)C1=CC2=C(C=C1)C=C(C=C2)C

Origin of Product

United States

Preparation Methods

The synthesis of 1-(6-Methylnaphthalen-2-YL)decan-1-one typically involves several steps, starting with the preparation of the naphthalene derivative. One common method involves the Friedel-Crafts acylation of 6-methylnaphthalene with decanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.

Chemical Reactions Analysis

1-(6-Methylnaphthalen-2-YL)decan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.

Scientific Research Applications

1-(6-Methylnaphthalen-2-YL)decan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of fragrances and flavors.

Mechanism of Action

The mechanism of action of 1-(6-Methylnaphthalen-2-YL)decan-1-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may influence signaling pathways involved in inflammation and microbial growth.

Comparison with Similar Compounds

Key Observations:

  • Chain Length Effects : Longer alkyl chains (e.g., decan-1-one) increase molecular weight and lipophilicity, which may enhance membrane permeability in biological systems but reduce solubility in aqueous media .
  • Substituent Effects : Methoxy groups (electron-donating) increase polarity compared to methyl or ethyl groups, altering solubility and reactivity. For example, methoxy-substituted derivatives may exhibit lower carbonyl IR stretching frequencies due to resonance effects .

Spectroscopic Data

  • IR Spectroscopy : Carbonyl stretches for similar ketones appear near 1626–1635 cm⁻¹, with shifts depending on substituent electronic effects .
  • NMR : Methyl and ethyl substituents on naphthalene produce distinct aromatic proton signals, while methoxy groups deshield adjacent protons due to electron donation .

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